Cas no 1378802-04-0 (5-methyl-2-(2-methylpropoxy)benzenethiol)

5-methyl-2-(2-methylpropoxy)benzenethiol Chemical and Physical Properties
Names and Identifiers
-
- 5-methyl-2-(2-methylpropoxy)benzenethiol
-
- MDL: MFCD18426921
- Inchi: 1S/C11H16OS/c1-8(2)7-12-10-5-4-9(3)6-11(10)13/h4-6,8,13H,7H2,1-3H3
- InChI Key: BGGSZEAFJYOGTN-UHFFFAOYSA-N
- SMILES: C1(S)=CC(C)=CC=C1OCC(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
5-methyl-2-(2-methylpropoxy)benzenethiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB434983-1g |
2-iso-Butoxy-5-methylthiophenol; . |
1378802-04-0 | 1g |
€1621.80 | 2025-02-20 | ||
abcr | AB434983-1 g |
2-iso-Butoxy-5-methylthiophenol; . |
1378802-04-0 | 1g |
€1,621.80 | 2023-07-18 |
5-methyl-2-(2-methylpropoxy)benzenethiol Related Literature
-
1. Caper tea
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
Additional information on 5-methyl-2-(2-methylpropoxy)benzenethiol
5-Methyl-2-(2-Methylpropoxy)Benzenethiol: A Comprehensive Overview
5-Methyl-2-(2-Methylpropoxy)Benzenethiol, also known by its CAS number 1378802-04-0, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications. This compound belongs to the class of organosulfur compounds, specifically thiol derivatives, which are widely studied for their roles in various chemical and biological systems. The structure of 5-methyl-2-(2-methylpropoxy)benzenethiol consists of a benzene ring substituted with a methyl group at the 5-position, a 2-methylpropoxy group at the 2-position, and a thiol (-SH) group attached directly to the benzene ring. This combination of functional groups imparts the compound with distinctive chemical reactivity and physical properties.
The synthesis of 5-methyl-2-(2-methylpropoxy)benzenethiol typically involves multi-step organic reactions, often utilizing coupling agents or catalytic methods to achieve the desired substitution patterns on the benzene ring. Recent advancements in catalytic chemistry have enabled more efficient and selective syntheses of such compounds, reducing production costs and improving yields. Researchers have also explored the use of green chemistry principles in synthesizing this compound, aligning with global efforts to minimize environmental impact.
One of the most intriguing aspects of 5-methyl-2-(2-methylpropoxy)benzenethiol is its potential application in materials science. The compound's thiol group allows for strong bonding with metal surfaces, making it a candidate for use in self-assembled monolayers (SAMs). These SAMs are crucial in nanotechnology for creating ultra-thin protective coatings or functional surfaces with tailored properties. Recent studies have demonstrated that incorporating 5-methyl-2-(2-methylpropoxy)benzenethiol into SAMs can enhance their stability under harsh environmental conditions, such as high temperatures or corrosive environments.
In addition to its materials science applications, 5-methyl-2-(2-methylpropoxy)benzenethiol has shown promise in the field of pharmacology. The compound's structure suggests potential interactions with biological systems, particularly as a precursor for bioactive molecules. Researchers have investigated its ability to act as a chelating agent or a ligand in metalloenzyme mimics, which could have implications in drug design and catalysis. Furthermore, the compound's sulfur-containing functionality makes it a potential candidate for anti-inflammatory or antioxidant therapies, areas where organosulfur compounds are increasingly explored.
The physical properties of 5-methyl-2-(2-methylpropoxy)benzenethiol, including its melting point, boiling point, and solubility characteristics, are critical factors influencing its practical applications. Recent thermogravimetric analysis (TGA) studies have revealed that the compound exhibits thermal stability up to 180°C under inert conditions, making it suitable for high-temperature industrial processes. Its solubility in organic solvents such as dichloromethane and THF also facilitates its use in solution-based chemical reactions.
In terms of environmental impact, researchers have conducted life cycle assessments (LCAs) to evaluate the sustainability of producing and using 5-methyl-2-(2-methylpropoxy)benzenethiol. These assessments highlight the importance of optimizing synthesis pathways to reduce energy consumption and waste generation. Moreover, studies on the biodegradation of this compound under aerobic and anaerobic conditions suggest that it can be effectively broken down by microbial communities, minimizing its environmental footprint.
The future outlook for 5-methyl-2-(2-methylpropoxy)benzenethiol is bright, with ongoing research exploring its potential in emerging technologies such as flexible electronics and bio-inspired materials. Its unique combination of functional groups positions it as a versatile building block for developing advanced materials with tailored functionalities. As research continues to uncover new applications and improve synthesis methods, this compound is poised to play an increasingly important role in both academic and industrial settings.
1378802-04-0 (5-methyl-2-(2-methylpropoxy)benzenethiol) Related Products
- 1798516-24-1(N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-3-carboxamide)
- 2098004-85-2(3-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one)
- 2228602-71-7(1-2-(2,3-difluorophenyl)ethylcyclopropan-1-amine)
- 903677-71-4(4-fluoro-N-(2-phenoxyethyl)benzamide)
- 57688-29-6(4-Amino-3,4'-bis(trifluoromethyl)biphenyl)
- 573982-81-7(1-ethyl-4-ethynyl-1H-pyrazole)
- 2172578-36-6(2-ethyl-2-(4-hydroxypiperidin-4-yl)butanoic acid)
- 1803678-73-0(3-Amino-2-cyano-5-(trifluoromethoxy)pyridine-6-sulfonamide)
- 468743-36-4(1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one)
- 1172390-52-1(N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]amino}ethyl)furan-2-carboxamide)
